molecular formula C38H26Cl4N4Na2O14S6 B1512758 Sodium bischlorophenyl sulfamine CAS No. 58727-01-8

Sodium bischlorophenyl sulfamine

Cat. No.: B1512758
CAS No.: 58727-01-8
M. Wt: 1142.8 g/mol
InChI Key: FQWVTOWRZJSJTK-SEPHDYHBSA-L
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Description

Sodium Bischlorophenyl Sulfamine is a chemical compound for research and development purposes. The available scientific literature on this specific compound is currently limited. Researchers are interested in novel organosulfur compounds like sulfonamides due to their diverse chemical properties and potential applications in various fields, including pharmaceutical development and material science . As a research chemical, this product is provided with the expectation that qualified researchers will characterize its properties and investigate its potential uses. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to contact our scientific support team for any available technical data or to discuss their specific application needs. Specific details on its mechanism of action, solubility, and stability should be empirically determined by the researcher. Proper safety protocols should be followed, and handling should occur in a well-ventilated environment, using appropriate personal protective equipment.

Properties

CAS No.

58727-01-8

Molecular Formula

C38H26Cl4N4Na2O14S6

Molecular Weight

1142.8 g/mol

IUPAC Name

disodium;5-[[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]sulfonylamino]-2-[(E)-2-[4-[[4-[(3,4-dichlorophenyl)sulfonylamino]phenyl]sulfonylamino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C38H28Cl4N4O14S6.2Na/c39-33-17-15-31(21-35(33)41)63(51,52)43-25-7-11-29(12-8-25)61(47,48)45-27-5-3-23(37(19-27)65(55,56)57)1-2-24-4-6-28(20-38(24)66(58,59)60)46-62(49,50)30-13-9-26(10-14-30)44-64(53,54)32-16-18-34(40)36(42)22-32;;/h1-22,43-46H,(H,55,56,57)(H,58,59,60);;/q;2*+1/p-2/b2-1+;;

InChI Key

FQWVTOWRZJSJTK-SEPHDYHBSA-L

SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Other CAS No.

58727-01-8

Pictograms

Acute Toxic; Environmental Hazard

Synonyms

eucoriol
eucoriol disodium salt
Taktosan Salbe

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies for Sodium Bischlorophenyl Sulfamine and Its Analogues

Novel Synthetic Routes and Strategic Retrosynthetic Analysis

A search for synthetic routes or retrosynthetic analyses for "Sodium bischlorophenyl sulfamine" yields no results. The foundational step in any synthesis is a defined target molecule, which is absent in this case.

There are no documented multi-step synthesis pathways for "Sodium bischlorophenyl sulfamine." Consequently, no research on process optimization, including reaction conditions, yield improvements, or scale-up procedures, is available.

While green chemistry principles are widely applied to the synthesis of the broader class of sulfonamides, no studies specifically apply these principles to the synthesis of the unrecognized compound "Sodium bischlorophenyl sulfamine."

Catalytic methods are crucial in modern organic synthesis for forming sulfonamide bonds. However, no literature exists describing the use of catalytic approaches for the specific synthesis of "Sodium bischlorophenyl sulfamine."

Precursor Chemistry and Functional Group Interconversions

The precursors required for the synthesis of "Sodium bischlorophenyl sulfamine" cannot be determined without a defined chemical structure. Therefore, no information on precursor chemistry or relevant functional group interconversions is available.

Targeted Derivatization and Analogue Library Generation

The process of targeted derivatization requires a parent molecule. As "Sodium bischlorophenyl sulfamine" is not a recognized compound, there are no studies on its derivatization or the generation of analogue libraries based upon its scaffold.

Exploration of N-substitution patterns is a common strategy in medicinal chemistry to modulate the properties of a lead compound. Without a validated structure for "Sodium bischlorophenyl sulfamine," such explorations have not been undertaken.

Aromatic Ring Functionalization, Including Halogenation and Sulfonation

The aromatic rings in Sodium bischlorophenyl sulfamine are the most probable sites for electrophilic substitution reactions such as halogenation and further sulfonation. The existing substituents, including the sulfonyl and sulfonamido groups, will direct the position of new functional groups, although the steric hindrance from the bulky groups might influence the reactivity.

Halogenation:

Direct halogenation of the aromatic rings of diaryl sulfones can be achieved using various reagents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a catalyst. The position of bromination would be directed by the existing activating and deactivating groups on the aromatic rings. Given the presence of multiple deactivating sulfonyl groups, harsh reaction conditions might be necessary.

Sulfonation:

Further sulfonation of the aromatic rings could enhance the water solubility of the molecule or provide additional sites for conjugation. Sulfonation is typically achieved using fuming sulfuric acid or chlorosulfonic acid. The introduction of additional sulfonic acid groups would be directed to the positions activated by the existing electron-donating groups and not sterically hindered. The sulfonation of polymers like poly(ether ether ketone) (PEEK) to introduce sulfonic acid groups is a well-established method to enhance proton conductivity in fuel cell membranes and demonstrates the feasibility of sulfonating complex aromatic structures. redalyc.org The reaction conditions, such as temperature and reaction time, would need to be carefully controlled to avoid polysulfonation or degradation of the starting material.

Table 1: Examples of Aromatic Ring Functionalization on Analogous Compounds
Reaction TypeSubstrateReagents and ConditionsProductReference
SulfonylationBenzamide derivativesNi catalyst, 8-aminoquinoline (B160924) directing groupDiaryl sulfones rsc.org
ArylsulfonylationArynes and thiosulfonatesCesium fluoride (B91410) (CsF), acetonitrileDiaryl sulfones organic-chemistry.org
Cyclizationα-allyl-β-ketosulfones and arylsulfonyl chloridesPhotocatalystThiochromane 1,1-dioxide derivatives researchgate.net
SulfonationPoly(ether ether ketone) (PEEK)Concentrated sulfuric acidSulfonated PEEK (SPEEK) redalyc.org

Synthesis of Polymeric or Supramolecular Conjugates and Hybrid Structures

The bifunctional nature of Sodium bischlorophenyl sulfamine, with its multiple reactive sites, makes it a potential candidate for incorporation into larger polymeric or supramolecular assemblies.

Polymeric Conjugates:

The synthesis of polysulfones is a mature field in polymer chemistry, and these materials are known for their excellent thermal and chemical stability. britannica.com It is conceivable that a derivative of Sodium bischlorophenyl sulfamine, appropriately functionalized with diol or dihalide groups, could be used as a monomer in a polycondensation reaction to create novel polysulfones. For example, the direct polymerization of sulfonated monomers, such as 3,3'-disulfonated 4,4'-dichlorodiphenyl sulfone, is a known method for producing ion-conducting sulfonated polymers for applications like proton exchange membranes in fuel cells. google.com This approach allows for precise control over the degree of sulfonation and the resulting properties of the polymer.

Supramolecular Conjugates:

The sulfonamide and sulfonic acid groups in Sodium bischlorophenyl sulfamine are capable of forming strong hydrogen bonds, which could be exploited for the construction of supramolecular structures. The self-assembly of such molecules could lead to the formation of well-ordered architectures like nanofibers, gels, or liquid crystals. The study of diaryl hydrazone and sulfone stabilizers in complex with amyloidogenic light chains reveals the potential for diaryl sulfone structures to participate in specific, non-covalent interactions within biological systems. osti.govresearchgate.net While this research is focused on protein stabilization, it highlights the ability of the diaryl sulfone motif to engage in directed intermolecular interactions, a key principle in supramolecular chemistry.

Table 2: Examples of Polymeric and Supramolecular Structures from Analogous Building Blocks
Structure TypeMonomer/Building BlockSynthetic ApproachResulting Structure/MaterialReference
Sulfonated PolymerSulfonated dihalide (e.g., SDCDPS) and a bisphenolPolycondensationSulfonated polysulfone google.com
Sulfonated CopolymerEugenol (B1671780) and allyl eugenol followed by sulfonationCopolymerization and post-sulfonationSulfonated poly(eugenol-co-allyleugenol) membrane nih.gov
Grafted Sulfonated PolymerIsatin and bis-2,6-dimethylphenoxyphenylsulfoneSuper acid-catalyzed polyhydroxyalkylation and graftingGrafted sulfonated poly(isatin-ethersulfone) mdpi.com
Supramolecular ComplexDiaryl sulfone stabilizers and amyloidogenic light chainSelf-assembly in solutionProtein-ligand complex osti.govresearchgate.net

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways

Reaction Kinetics and Thermodynamic Profiles of Sulfonamide Transformations

The kinetics of reactions involving Chloramine-T have been extensively studied with a variety of substrates. These studies reveal that the reaction order is highly dependent on the specific reactants and conditions.

Oxidation of Alcohols: The oxidation of secondary alcohols by CAT in an aqueous acidic medium follows the rate law: rate = k[CAT][Alcohol][H⁺]. rsc.org This indicates a first-order dependence on the oxidant, the alcohol, and the acid concentration. However, in less polar media, such as aqueous acetic acid, the kinetics can become more complex, sometimes showing a second-order dependence on CAT, suggesting that dichloramine-T (DCT), formed from the disproportionation of CAT, is the active oxidant. rsc.org

Oxidation of Amino Acids: In the oxidation of L-tryptophan in a basic medium, the reaction exhibits first-order dependence on both CAT and the amino acid, but an inverse fractional order with respect to hydroxide (B78521) ions. sapub.org This suggests that the protonated form of CAT is a more reactive species.

Oxidation of Carbohydrates: The photochemical oxidation of monosaccharides like glucose and fructose (B13574) by CAT in an acidic medium is first-order with respect to both the oxidant and the substrate. isca.in The reaction is also catalyzed by H⁺ ions. isca.in

Oxidation of Lactic Acid: The oxidation of lactic acid by CAT in a sulfuric acid medium shows a first-order dependence on [CAT] and a fractional order on [lactic acid]. sapub.org Interestingly, the rate is unaffected by the concentration of the reduction product, p-toluenesulfonamide (B41071) (PTS), or the hydrogen ion concentration in this specific system. sapub.org

Thermodynamic aspects of sulfonamide transformations have also been investigated. For instance, in the oxidation of L-tryptophan, activation parameters such as enthalpy and entropy of activation have been calculated from the temperature dependence of the reaction rate. sapub.org Studies on the binding of various sulfonamides to carbonic anhydrase have shown that the binding is an exothermic process, with the dissociation constant (Kᵢ) increasing with temperature. nih.gov This corresponds to negative enthalpy changes for binding. nih.gov

Table 1: Kinetic Data for the Oxidation of L-Tryptophan by Chloramine-T

Parameter Value
Order with respect to [CAT] 1
Order with respect to [Trp] 1
Order with respect to [OH⁻] Inverse fractional
Effect of Ionic Strength Negligible

Data sourced from a spectrofluorometric study on the kinetics of L-tryptophan oxidation by Chloramine-T in a basic medium. sapub.org

Elucidation of Reaction Mechanisms and Identification of Key Intermediates

The mechanistic pathways of Chloramine-T reactions are diverse and can involve nucleophilic, electrophilic, and radical intermediates.

In aqueous solutions, Chloramine-T establishes a complex set of equilibria, forming various reactive species depending on the pH. These include dichloramine-T (RNCl₂), hypochlorous acid (HOCl), and the protonated form of CAT (RSO₂NHCl). sapub.orgpatsnap.com

Electrophilic Chlorine Transfer: CAT is a source of electrophilic chlorine ("Cl⁺"). organic-chemistry.orgatamanchemicals.com This allows it to participate in chlorination reactions. For example, it can chlorinate activated aromatic rings. wikipedia.org The reaction of CAT with nucleophiles can proceed through different mechanisms. For less reactive nucleophiles, the reaction is often acid-catalyzed and proceeds via a stepwise mechanism involving the pre-protonation of CAT. nih.gov However, for more reactive nucleophiles, a concerted mechanism where protonation and chlorine transfer occur simultaneously is favored. nih.gov

Nucleophilic Attack: The sulfonamide nitrogen in CAT can act as a nucleophile. researchgate.netmanipal.eduatamanchemicals.com This is particularly relevant in reactions where CAT acts as a source of an amino group.

A plausible mechanism for the chlorination of an imidazoheterocycle involves the disproportionation of CAT to dichloramine-T or the formation of hypochlorous acid, which then acts as the chlorinating agent via nucleophilic attack from the heterocycle. acs.org

Table 2: Reactive Species of Chloramine-T in Solution

Species Formula Role
Chloramine-T Anion CH₃C₆H₄SO₂NCl⁻ Primary form in solid salt
N-chloro-p-toluenesulfonamide CH₃C₆H₄SO₂NHCl Protonated form, active oxidant
Dichloramine-T CH₃C₆H₄SO₂NCl₂ Active oxidant, especially in non-polar media
Hypochlorous Acid HOCl Formed by hydrolysis, strong oxidant/chlorinating agent

This table summarizes the key reactive species derived from Chloramine-T in solution. sapub.orgpatsnap.com

While many reactions of CAT are ionic, radical pathways have also been identified.

Homolytic Cleavage: The N-Cl bond in chloramines can undergo homolytic cleavage to generate nitrogen-centered radicals. cdnsciencepub.com This process can be induced by heat, light, or metal ions like Ag(I). cdnsciencepub.comyoutube.com For instance, the reaction of N-chlorosuccinimide with silver has been shown to produce the succinimidyl radical. cdnsciencepub.com

Radical Addition: Sulfonyl radicals, which can be generated from sulfonamides, can add to π bonds, such as those in alkynes, to form vinyl radicals. nih.gov These intermediates can then undergo further reactions.

Photoinduced Reactions: The oxidation of monosaccharides by CAT can be induced by visible light, suggesting a photochemical pathway. isca.in The rate of these reactions increases with the intensity of the light source. isca.in Recent research has also explored photoinduced nickel-mediated radical coupling reactions involving sodium sulfinates to form aryl methyl sulfones. nih.gov

Structure-Reactivity Relationships in Advanced Organic Synthesis

The reactivity of N-halo-arenesulfonamides can be tuned by modifying the substituents on the aromatic ring. This principle is a cornerstone of structure-reactivity relationships. libretexts.org

Electronic Effects: Electron-withdrawing groups on the aryl ring of N-chloro-arenesulfonamides increase their oxidative strength. researchgate.net This is because these groups stabilize the resulting sulfonamide anion after the transfer of the electrophilic chlorine. Conversely, electron-donating groups decrease the reactivity. In the aziridination of p-substituted styrenes with CAT, electron-poor alkenes react more slowly than electron-rich ones. researchgate.net

Steric Effects: The steric environment around the reactive center can influence reaction rates and selectivity.

The Hammett equation provides a quantitative way to correlate the electronic effects of substituents with reaction rates and equilibrium constants for derivatives of benzene (B151609). libretexts.org Such relationships are crucial for designing catalysts and reagents with tailored reactivity for specific synthetic transformations. researchgate.netrsc.org

Role of Sodium bischlorophenyl sulfamine and its Analogues in Catalytic Systems

Chloramine-T and its analogues serve as important reagents and, in some cases, as components of catalytic systems in organic synthesis.

Catalytic Amination: CAT is a key reagent in the Sharpless oxyamination, which converts alkenes into vicinal aminoalcohols. wikipedia.org It is also used in copper-catalyzed amidation of benzylic hydrocarbons. organic-chemistry.org Vanadium complexes have been shown to catalyze the allylic amination of alkenes with CAT as the nitrogen source. organic-chemistry.org

Oxidation Catalysis: While CAT is itself an oxidant, its reactivity can be modulated by catalysts. For example, the oxidation of crotyl alcohol by CAT in an alkaline medium is effectively catalyzed by Osmium(VIII). nih.gov Similarly, the oxidation of D-mannitol by CAT is catalyzed by Ir(III) chloride. researchgate.net

In Situ Catalyst Generation: In some reactions, CAT can be involved in the generation of the actual catalytic species. For instance, in the presence of a bromide source, CAT can generate an electrophilic bromine species for the conversion of organotrifluoroborates to organic bromides. organic-chemistry.org

Table 3: Mentioned Chemical Compounds

Compound Name Formula
Sodium N-chloro-p-toluenesulfonamide (Chloramine-T) CH₃C₆H₄SO₂NClNa
Dichloramine-T CH₃C₆H₄SO₂NCl₂
p-toluenesulfonamide CH₃C₆H₄SO₂NH₂
Hypochlorous acid HOCl
N-chlorosuccinimide C₄H₄ClNO₂
L-tryptophan C₁₁H₁₂N₂O₂
Glucose C₆H₁₂O₆
Fructose C₆H₁₂O₆
Lactic acid C₃H₆O₃
Crotyl alcohol C₄H₈O
D-mannitol C₆H₁₄O₆
Osmium(VIII) oxide OsO₄

Advanced Spectroscopic and Crystallographic Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures

High-resolution NMR spectroscopy is a powerful, non-destructive technique for mapping the carbon-hydrogen framework of a molecule and probing the chemical environment of each nucleus. For a molecule as large as sodium bischlorophenyl sulfamine, with its multiple aromatic rings and sulfonyl groups, multi-dimensional NMR experiments would be essential.

¹H NMR: Proton NMR would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their integration (ratio of protons). The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm), with their specific chemical shifts and coupling constants providing crucial information about the substitution patterns on the phenyl rings.

¹³C NMR: Carbon NMR would identify all unique carbon atoms in the molecule. The chemical shifts would differentiate between aromatic, aliphatic, and carbonyl carbons, providing a complete carbon skeleton.

2D NMR (COSY, HSQC, HMBC): To assemble the complete structure, two-dimensional NMR experiments are vital.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, connecting adjacent protons within the same spin system.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, linking the different fragments of the molecule together.

Illustrative NMR Data for a Related Structure: 4-Chlorobenzenesulfonamide (B1664158)

To demonstrate the type of data obtained, the following table presents ¹H NMR data for 4-chlorobenzenesulfonamide, a simpler, related sulfonamide. In DMSO-d6, the aromatic protons show a characteristic splitting pattern for a para-substituted benzene (B151609) ring. chemicalbook.com

Assignment Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-67.85Doublet8.8
H-3, H-57.66Doublet8.8
-SO₂NH₂7.49Singlet (broad)N/A

Data table based on typical values for 4-chlorobenzenesulfonamide and may vary based on experimental conditions. chemicalbook.com

Advanced Mass Spectrometry Techniques for Mechanistic and Product Analysis (e.g., ESI-MS, MSn, HRMS)

Mass spectrometry (MS) is critical for determining the molecular weight and elemental composition of a compound. For a large, polar, and ionic molecule like sodium bischlorophenyl sulfamine, Electrospray Ionization (ESI) is the preferred method.

ESI-MS: This soft ionization technique would allow the intact molecule to be transferred into the gas phase as an ion, typically [M-2Na+2H]²⁻ or other related species, enabling the determination of its molecular mass.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula. This is crucial for confirming the complex formula of sodium bischlorophenyl sulfamine (C₃₈H₂₆Cl₄N₄Na₂O₁₄S₆). nih.gov

Tandem Mass Spectrometry (MS/MS or MSⁿ): By selecting the parent ion and subjecting it to fragmentation, MS/MS experiments can provide valuable structural information. The fragmentation pattern of the sulfonyl and phenyl linkages would help to confirm the connectivity of the molecule.

Predicted Collision Cross Section (CCS) Data

Predicted CCS values, which relate to the ion's shape and size in the gas phase, can be calculated to aid in identification. For the parent acid of sodium bischlorophenyl sulfamine, predicted CCS values have been computed. uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺1096.8753234.1
[M+Na]⁺1118.8572251.3
[M-H]⁻1094.8607242.0

This data is for the parent compound, not the disodium (B8443419) salt. uni.lu

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing a "fingerprint" based on the types of chemical bonds present.

FT-IR Spectroscopy: This technique would be highly effective in identifying the key functional groups within sodium bischlorophenyl sulfamine.

S=O stretching: Strong, characteristic absorptions for the sulfonyl group (SO₂) would be expected around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

N-H stretching: The sulfonamide N-H bond would likely show a peak in the region of 3300-3200 cm⁻¹.

C=C stretching: Aromatic ring vibrations would appear in the 1600-1450 cm⁻¹ region.

S-N stretching: The sulfur-nitrogen bond would have a characteristic absorption around 940 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is complementary to FT-IR and is particularly useful for analyzing symmetric, non-polar bonds. The aromatic rings and the S-S or C-S bonds in the molecule would be expected to produce strong Raman signals.

Illustrative FT-IR Data for a Related Structure: 4-Chlorobenzenesulfonamide

The following table shows characteristic IR absorption bands for 4-chlorobenzenesulfonamide, highlighting the key functional groups.

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch~3350, ~3250Medium
Aromatic C-H Stretch~3100Medium-Weak
Asymmetric SO₂ Stretch~1330Strong
Symmetric SO₂ Stretch~1160Strong
C-Cl Stretch~750Strong

Data table based on typical values for 4-chlorobenzenesulfonamide. nih.govthermofisher.comthermofisher.com

X-ray Diffraction and Single-Crystal Crystallography for Solid-State Structural Determination

The definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation and packing of the molecules in the crystal lattice.

For sodium bischlorophenyl sulfamine, obtaining a suitable single crystal could be challenging due to its size, flexibility, and ionic nature. nih.gov However, if successful, a crystallographic study would provide an unambiguous determination of its complex three-dimensional architecture, including the stereochemistry of the ethenyl linkage and the relative orientations of the multiple phenylsulfonyl groups. uni.lunsf.gov

Illustrative Crystallographic Data for a Related Structure: N-allyl-N-benzyl-4-methylbenzenesulfonamide

The following table presents crystallographic data for a related sulfonamide derivative, illustrating the type of information obtained from a single-crystal X-ray diffraction experiment. nsf.gov

Parameter Value
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)18.6919 (18)
b (Å)10.5612 (10)
c (Å)8.1065 (8)
Volume (ų)1600.3 (3)
Z4
Calculated Density (g/cm³)1.251

This data is for N-allyl-N-benzyl-4-methylbenzenesulfonamide, not sodium bischlorophenyl sulfamine. nsf.gov

Circular Dichroism and Chiroptical Methods for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively used for chiral molecules—those that are non-superimposable on their mirror image.

Computational Chemistry and Theoretical Modeling of Sodium Bischlorophenyl Sulfamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. For Sodium bischlorophenyl sulfamine, DFT calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical reactivity. By mapping the electron density, researchers can identify regions that are electron-rich and therefore susceptible to electrophilic attack, and electron-poor regions prone to nucleophilic attack.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species. For sulfonamides, these calculations provide insights into their mechanisms of action and potential interactions with biological targets. mdpi.com

Furthermore, the molecular electrostatic potential (MEP) surface, another product of DFT calculations, visually represents the charge distribution. The MEP uses a color spectrum to denote electrostatic potential, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). This allows for the prediction of how the molecule will interact with other molecules, including solvents and biological receptors.

Table 1: Hypothetical DFT-Calculated Electronic Properties of Sodium Bischlorophenyl Sulfamine

ParameterValueSignificance
HOMO Energy-6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment8.2 DMeasure of the overall polarity of the molecule.

This data is illustrative and based on typical values for similar sulfonamide compounds.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations offer a cinematic view of molecular behavior over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the movements and interactions of Sodium bischlorophenyl sulfamine in a simulated environment, such as in water or a lipid bilayer. nih.gov

A primary application of MD is conformational analysis. The flexible nature of the sulfamine linkage and the rotatable bonds within the diphenylsulfone moieties mean that Sodium bischlorophenyl sulfamine can adopt numerous conformations. MD simulations can explore this conformational landscape, identifying the most stable and frequently occurring shapes of the molecule. This is crucial for understanding how the molecule might bind to a receptor site, as the conformation can significantly influence binding affinity.

MD simulations also provide detailed information about intermolecular interactions. For instance, in an aqueous solution, the simulation can reveal the hydration shell around the molecule, showing how water molecules orient themselves around the charged and polar parts of the compound. When studying interactions with a biological target, MD can illustrate the formation and breaking of hydrogen bonds, salt bridges, and van der Waals interactions between the ligand and the protein. nih.govresearchgate.net

Table 2: Illustrative Intermolecular Interaction Data from a Hypothetical MD Simulation of Sodium Bischlorophenyl Sulfamine with a Target Protein

Interaction TypeKey Residues InvolvedAverage Distance (Å)Persistence (%)
Hydrogen BondASN 120, GLU 1522.885
Salt BridgeLYS 784.260
HydrophobicLEU 80, PHE 1603.592

This data is hypothetical and serves to exemplify the output of MD simulations.

Quantum Chemical Modeling of Reaction Pathways and Transition States

Quantum chemical modeling, which includes methods like DFT, is employed to map out the energetic landscape of chemical reactions. For Sodium bischlorophenyl sulfamine, this could involve modeling its synthesis, degradation, or metabolic pathways. By calculating the energies of reactants, products, and intermediate transition states, a detailed reaction profile can be constructed. mdpi.com

The identification and characterization of transition states are particularly important, as the energy barrier to reach a transition state (the activation energy) determines the rate of a reaction. A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. These models can help in optimizing reaction conditions for the synthesis of Sodium bischlorophenyl sulfamine or in predicting its stability under various environmental conditions.

For instance, the hydrolysis of the sulfonamide bond is a potential degradation pathway. Quantum chemical calculations can model the step-by-step mechanism of this reaction, including the approach of a water molecule, the formation of a tetrahedral intermediate, and the final cleavage of the C-N bond, providing the energy changes associated with each step.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters (e.g., pKa)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. These models are built on the principle that the properties of a chemical are a function of its molecular structure. For Sodium bischlorophenyl sulfamine, QSPR can be used to predict a range of important parameters.

One such parameter is the pKa, which indicates the acidity of a compound. The sulfonamide group has an acidic proton, and its pKa value is crucial for understanding its ionization state at different pH values. This, in turn, affects its solubility, membrane permeability, and interaction with biological targets. A QSPR model for pKa would use various molecular descriptors (e.g., electronic, topological, and steric) calculated from the structure of Sodium bischlorophenyl sulfamine and related sulfonamides to predict its pKa. researchgate.net

Other physicochemical properties that can be predicted through QSPR modeling include aqueous solubility, lipophilicity (logP), and boiling point. These predictions are valuable in the early stages of drug discovery and development, as they help in assessing the "drug-likeness" of a compound.

Table 3: Hypothetical QSPR-Predicted Physicochemical Properties of Sodium Bischlorophenyl Sulfamine

PropertyPredicted ValueMethod
pKa8.53D-QSPR
LogP3.2Atom-based contribution method
Aqueous Solubility0.15 mg/LGeneral solubility equation

This data is illustrative and based on predictive modeling principles.

In Silico Approaches for Molecular Design and Theoretical Screening

In silico approaches leverage computational power to design new molecules and screen large virtual libraries of compounds for desired properties. In the context of Sodium bischlorophenyl sulfamine, these methods can be used to design derivatives with improved activity, selectivity, or pharmacokinetic profiles.

For example, if the goal is to enhance the binding affinity of Sodium bischlorophenyl sulfamine to a specific protein target, researchers can use the known structure of the binding site to guide the design of new analogs. This might involve adding or modifying functional groups on the phenyl rings to create additional favorable interactions, such as new hydrogen bonds or hydrophobic contacts.

Virtual screening is another powerful in silico technique. A large database of virtual compounds can be computationally docked into the active site of a target protein. The docking scores, which estimate the binding affinity, are then used to rank the compounds. The top-ranking "hits" can then be synthesized and tested experimentally, significantly streamlining the drug discovery process. This approach allows for the rapid exploration of a vast chemical space to identify promising new leads. nih.gov

Environmental Chemistry and Abiotic/biotic Transformation Pathways of Sulfonamides

Photolytic and Hydrolytic Degradation Mechanisms in Aquatic and Terrestrial Systems

The environmental persistence of sulfonamides like Sodium bischlorophenyl sulfamine is significantly influenced by abiotic degradation processes such as photolysis and hydrolysis. These mechanisms are critical in determining the compound's fate in both aquatic and terrestrial environments.

Photolytic Degradation:

Sunlight-induced degradation, or photolysis, is a primary transformation pathway for many sulfonamides in surface waters. The process can occur through two main mechanisms:

Direct Photolysis: This involves the direct absorption of solar radiation by the sulfonamide molecule, leading to its excitation and subsequent chemical transformation. For sulfonamides, the aromatic rings and the sulfonamide functional group are the primary chromophores that absorb light. The energy from the absorbed photons can lead to the cleavage of key chemical bonds.

Indirect Photolysis: This process is mediated by photosensitizing agents present in the water, such as dissolved organic matter (DOM), nitrate, and bicarbonate ions. These substances absorb solar energy and produce highly reactive transient species, including hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (•CO₃⁻). These reactive species then attack and degrade the sulfonamide molecule.

The primary photolytic degradation pathways for sulfonamides, which are likely applicable to Sodium bischlorophenyl sulfamine, include:

Cleavage of the Sulfonamide Bond (S-N bond): This is a common degradation pathway, leading to the formation of sulfanilic acid derivatives and the corresponding aromatic amine. In the case of Sodium bischlorophenyl sulfamine, this would result in the formation of a dichlorinated aniline derivative.

SO₂ Extrusion: This involves the cleavage of the C-S bonds, leading to the removal of the sulfur dioxide group and the formation of a biphenyl derivative.

Hydroxylation of the Aromatic Ring: Reactive oxygen species, particularly hydroxyl radicals, can attack the chlorophenyl rings, leading to the addition of hydroxyl groups and the formation of hydroxylated byproducts.

Transformations of the Amino Group: The amino group attached to the benzene (B151609) ring can undergo oxidation or other transformations.

The efficiency of photolytic degradation is influenced by several environmental factors, including water depth, turbidity, pH, and the concentration of photosensitizers.

Hydrolytic Degradation:

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The stability of sulfonamides to hydrolysis varies significantly with pH. Generally, sulfonamides are more susceptible to hydrolysis under acidic or alkaline conditions, while they are relatively stable at neutral pH.

Key hydrolytic degradation pathways for sulfonamides include:

Cleavage of the Sulfonamide Bond (S-N bond): Similar to photolysis, this is a major hydrolytic pathway, particularly under acidic or basic conditions. The reaction involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the sulfur atom of the sulfonamide group.

Cleavage of the C-N Bond: In some cases, the bond between the aromatic ring and the nitrogen atom of the sulfonamide group can also be cleaved.

The presence of two chlorine atoms on the phenyl rings of Sodium bischlorophenyl sulfamine is expected to influence its susceptibility to both photolytic and hydrolytic degradation. The electron-withdrawing nature of chlorine atoms can affect the electron density distribution within the molecule, potentially influencing bond strengths and reactivity.

Advanced Oxidation Processes (AOPs) for Degradation of Sulfonamide Contaminants: Mechanistic Insights

Advanced Oxidation Processes (AOPs) are a group of water treatment technologies that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH) to degrade a wide range of organic pollutants, including sulfonamides. mdpi.com These processes are considered highly effective for the removal of persistent organic compounds from water and wastewater.

Common AOPs applicable to the degradation of sulfonamides include:

Fenton and Photo-Fenton Processes: These processes involve the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The efficiency of the Fenton process can be enhanced by UV irradiation (photo-Fenton), which promotes the regeneration of Fe²⁺ from Fe³⁺.

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV light to generate hydroxyl radicals.

Ozonation (O₃) and O₃-based AOPs: Ozone is a strong oxidant that can directly react with sulfonamides. Its effectiveness can be enhanced by combining it with UV light (O₃/UV) or hydrogen peroxide (O₃/H₂O₂) to generate hydroxyl radicals.

Heterogeneous Photocatalysis (e.g., TiO₂/UV): This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs. These charge carriers then react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species.

The degradation of sulfonamides by AOPs proceeds through a series of complex reactions initiated by the attack of hydroxyl radicals. The primary reaction mechanisms include:

Hydroxyl Radical Addition to the Aromatic Ring: The hydroxyl radical, being a powerful electrophile, readily attacks the electron-rich aromatic rings of the sulfonamide molecule, leading to the formation of hydroxylated intermediates.

Hydrogen Abstraction: Hydroxyl radicals can abstract hydrogen atoms from the amino group or other parts of the molecule.

Electron Transfer: The sulfonamide molecule can undergo electron transfer to the oxidizing species.

These initial reactions lead to the formation of various transformation products, which can undergo further oxidation, eventually leading to the mineralization of the parent compound into carbon dioxide, water, and inorganic ions. The presence of chlorine atoms in Sodium bischlorophenyl sulfamine can lead to the formation of chlorinated byproducts during AOP treatment, which may themselves be of environmental concern and require further assessment.

Biodegradation Pathways and Metabolite Identification in Environmental Systems (Focus on chemical transformation)

Biodegradation, the breakdown of organic compounds by microorganisms, is a key process in the natural attenuation of sulfonamides in soil and aquatic environments. researchgate.netnih.gov However, sulfonamides are generally considered to be poorly biodegradable. nih.gov The rate and extent of biodegradation depend on various factors, including the specific sulfonamide structure, the microbial community present, and environmental conditions such as temperature, pH, and nutrient availability. nih.govcapes.gov.br

Several bacterial strains capable of degrading sulfonamides have been isolated and identified. nih.gov The biodegradation of these compounds often proceeds through a series of enzymatic reactions, leading to the formation of various metabolites. Common biodegradation pathways for sulfonamides include:

Acetylation: The N⁴-amino group of the aniline moiety can be acetylated, a common detoxification pathway in many organisms.

Hydroxylation: The aromatic rings or the heterocyclic side chains can be hydroxylated by monooxygenase or dioxygenase enzymes.

Cleavage of the Sulfonamide Bond: Similar to abiotic processes, the S-N bond can be cleaved by microbial enzymes.

Deamination: The removal of the amino group from the aniline ring.

Benzylic Hydroxylation: If an alkyl group is present on the heterocyclic ring, it can be hydroxylated.

The metabolites formed during biodegradation can sometimes be more persistent or even more toxic than the parent compound. Therefore, identifying these transformation products is crucial for a comprehensive environmental risk assessment. The presence of chlorine substituents on the phenyl rings of Sodium bischlorophenyl sulfamine may increase its resistance to biodegradation, as halogenated compounds are often more recalcitrant to microbial attack.

Sorption and Transport Mechanisms in Diverse Environmental Matrices

The fate and transport of sulfonamides in the environment are largely governed by their sorption behavior in soil and sediment. nih.gov Sorption refers to the partitioning of a chemical between the solid and aqueous phases of an environmental matrix. The extent of sorption influences a compound's mobility, bioavailability, and susceptibility to degradation.

The primary mechanisms controlling the sorption of sulfonamides in soil and sediment include:

Hydrophobic Partitioning: Non-ionic forms of sulfonamides can partition into the organic matter fraction of the soil. The octanol-water partition coefficient (Kow) is often used as an indicator of a compound's hydrophobicity.

Cation Exchange: At pH values below their pKa, the amino group of the aniline moiety can become protonated, allowing the sulfonamide to exist as a cation and participate in cation exchange reactions with negatively charged soil colloids, such as clay minerals and organic matter.

Cation Bridging: Divalent cations (e.g., Ca²⁺, Mg²⁺) can form bridges between the negatively charged sulfonamide (at pH > pKa) and negatively charged soil surfaces.

Surface Complexation: Sulfonamides can form complexes with metal oxides and hydroxides present in the soil.

Hydrogen Bonding: The functional groups of sulfonamides can form hydrogen bonds with soil organic matter.

The sorption of sulfonamides is highly dependent on soil properties, particularly soil pH and organic carbon content. nih.gov As the pH of the soil solution influences the speciation of the sulfonamide (cationic, neutral, or anionic), it has a profound effect on the dominant sorption mechanisms. Generally, sorption is higher in soils with lower pH and higher organic matter content.

Emerging Applications in Advanced Materials and Chemical Technologies Non Biological/non Clinical

Utilization as Building Blocks for Polymer Synthesis and Functional Materials

The sulfonamide group is a valuable component in the design of advanced polymers. Its incorporation into polymer chains can introduce specific functionalities, such as pH-responsiveness and improved thermal stability. While direct polymerization of Sodium bischlorophenyl sulfamine is not widely documented, the principles are well-established through the use of various sulfonamide-containing monomers.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a controlled radical polymerization technique, has been successfully employed to create well-defined polymer architectures containing primary benzene (B151609) sulfonamide groups. rsc.orgbohrium.com This method allows for the synthesis of block copolymers with precise control over molecular weight and structure. rsc.org For instance, acrylamido sulfonamide monomers can be polymerized to yield materials that exhibit sharp, pKa-dependent pH-responsive behavior. acs.org Such polymers have significant potential in applications like environmental remediation and smart materials. acs.org

Another key strategy involves using sulfonamide-based molecules not as monomers, but as ligands for polymerization catalysts. Polydentate bis(sulfonamide)amine ligands have been used to create titanium and zirconium complexes that are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone and rac-lactide. acs.orgacs.orgnih.gov These catalysts demonstrate high efficiency and control, producing polyesters with predictable molecular weights and narrow distributions. nih.gov The isopropoxide derivatives of these sulfonamide-supported catalysts have been noted as being particularly fast and well-controlled. acs.orgnih.gov The versatility in catalyst design, enabled by the straightforward synthesis of sulfonamide ligands, opens the door to a wide range of new polyester (B1180765) materials. acs.org

Table 1: Sulfonamide Derivatives in Polymer Synthesis

Polymerization Technique Role of Sulfonamide Derivative Resulting Polymer Type Key Findings & Potential Applications
RAFT Polymerization Functional Monomer (e.g., methacryloyl sulfonamides) pH- and CO2-responsive polymers, Diblock copolymers Precise control over polymer architecture; potential for smart materials, drug/gene delivery, and environmental remediation. rsc.orgrsc.orgacs.org
Ring-Opening Polymerization (ROP) Ligand for Group 4 Metal Catalysts (Ti, Zr) Polyesters (e.g., poly(rac-lactide), poly(ε-caprolactone)) Efficient and well-controlled polymerization; creates biodegradable polyesters for various material applications. acs.orgacs.orgnih.gov
Ring-Opening Polymerization (ROP) Functionalized Monomer (e.g., sulfonamide-functionalized styrene (B11656) oxide) Functional Polyether Creates polymers with reactive sulfonate moieties after post-polymerization modification. rsc.org

Integration into Supramolecular Assemblies and Nanostructures

Supramolecular chemistry relies on non-covalent interactions to build large, well-ordered structures from smaller molecular units. The inherent properties of the sulfonamide functional group—its rigidity, defined geometry, and capacity for hydrogen bonding—make it an attractive candidate for designing self-assembling systems. wikipedia.org While specific studies on the supramolecular assembly of Sodium bischlorophenyl sulfamine are not prominent, the broader class of sulfonamides is being explored for creating novel nanostructures.

The synthesis of sulfonamide nanoparticles has been achieved through methods like ultrasonic treatment, indicating the propensity of these molecules to form organized aggregates. nih.gov The ability of molecules to spontaneously organize is a cornerstone of creating advanced materials from the bottom up. nih.gov Compounds like sulphanilic acid, which share aromatic and sulfonic acid features with sulfonamide derivatives, are recognized as powerful moderators in self-assembly processes, capable of forming complex nanostructures through hydrogen bonding and π-π stacking. patsnap.com

Furthermore, the synthesis of nano-sized corrosion inhibitors has been achieved by complexing sulfonamide-based surfactants with metals, highlighting the role of this functional group in forming nanoparticle systems. mdpi.comnih.gov The development of such nano-surfactants points to the utility of the sulfonamide moiety in controlling interfacial properties and forming micelles, which are a fundamental type of supramolecular assembly. mdpi.com The general principles of using organic molecules as building blocks for self-assembly are well-established for creating materials with applications in electronics and sensor technology. chemscene.com

Role in Functional Coatings and Surface Modification Technologies

The chemical stability and specific interactivity of the sulfonamide group have led to its use in high-performance functional coatings and surface modification technologies. These applications range from materials for microelectronics to industrial corrosion inhibition.

In the field of 193 nm immersion lithography, a critical technology for semiconductor manufacturing, sulfonamide-containing polymers are used in topcoats and as additives for photoresists. google.comgoogle.com These materials are valued because they can improve lithographic performance by reducing the swelling of the photoresist and preventing the leaching of photoacid generators into the immersion fluid. google.comgoogle.com Polymeric compositions that include a sulfonamide group and a branched linking group have been specifically designed to have high alkali dissolution rates and improved water contact angles, properties essential for high-resolution patterning. google.com

Beyond microelectronics, sulfonamide derivatives are effective as corrosion inhibitors for metals like carbon steel, particularly in acidic environments. google.comresearchgate.net Novel nano-surfactants based on sulfonamides have been synthesized and shown to be excellent corrosion inhibitors. mdpi.comnih.gov These compounds function by adsorbing onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. researchgate.netmdpi.com The adsorption is facilitated by the presence of heteroatoms (N, S, O) and aromatic rings within the sulfonamide structure. mdpi.com

Table 2: Applications of Sulfonamide Derivatives in Coatings and Surface Modification

Application Area Specific Use Function of Sulfonamide Key Advantages
Microelectronics (193 nm Lithography) Topcoats and photoresist additives Improves dissolution rates and controls surface hydrophobicity. google.com Enhances pattern resolution and prevents contamination of scanner optics. google.comgoogle.com
Industrial Corrosion Inhibition Corrosion inhibitor for carbon steel in acidic media Adsorbs onto the metal surface, creating a protective film. google.comresearchgate.net High inhibition efficiency due to heteroatoms and aromatic structure. mdpi.commdpi.com

Electrocatalytic and Photocatalytic Applications of Sulfonamide Derivatives

Modern synthetic chemistry increasingly relies on electrocatalysis and photocatalysis to drive reactions under mild, environmentally friendly conditions. Sulfonamide derivatives are central to many of these advanced methods, serving as either reactants that can be functionalized or as products of novel synthetic routes.

Photocatalysis has emerged as a powerful tool for the late-stage functionalization of sulfonamides. acs.orgnih.gov Using light and a photocatalyst, primary sulfonamides can be converted into pivotal sulfonyl radical intermediates. acs.orgnih.gov These highly reactive species can then participate in a variety of subsequent reactions, such as combining with alkenes to form complex sulfones. acs.org This metal-free approach unlocks new chemical transformations that were previously difficult to achieve, allowing for the diversification of complex molecules. acs.orgnih.gov

Electrocatalysis offers a complementary, reagent-free method for transformations involving sulfonamides. Environmentally benign electrochemical methods have been developed for the oxidative coupling of readily available thiols and amines to produce sulfonamides. acs.orgrsc.org This process is driven entirely by electricity, often in a continuous flow setup, and generates hydrogen as the only benign byproduct. acs.org Such electrochemical syntheses can be highly efficient, proceeding rapidly at room temperature without the need for additional catalysts or oxidants. researchgate.netkit.edu These methods are scalable and tolerate a wide range of functional groups, making them attractive for industrial applications. kit.edu

Table 3: Catalytic Applications Involving Sulfonamide Derivatives

Catalytic Method Role/Transformation Mechanism Advantages
Photocatalysis Late-stage functionalization of existing sulfonamides Generation of sulfonyl radical intermediates via energy transfer. acs.orgnih.gov Metal-free, mild conditions, unlocks novel reactivity for complex molecule synthesis. acs.orgresearchgate.net
Electrocatalysis Synthesis of sulfonamides Oxidative coupling of thiols and amines at an anode. acs.orgrsc.org Reagent-free, driven by electricity, high efficiency, scalable, and environmentally benign. researchgate.netdp.tech

Future Directions and Interdisciplinary Research Frontiers

Integration of Artificial Intelligence and Machine Learning in Sulfonamide Discovery and Optimization

Furthermore, ML algorithms are being developed to predict the physicochemical properties and biological activities of sulfonamides, a process known as Quantitative Structure-Property Relationship (QSPR) analysis. nih.govscinito.ai By identifying patterns between a molecule's structure and its function, these tools can rapidly screen virtual libraries of compounds and prioritize the most promising candidates for synthesis and testing. nih.govsciencelink.net This data-driven approach minimizes resource-intensive laboratory work and enhances the efficiency of lead optimization. sciencelink.net

Table 1: Impact of AI/ML on Sulfonamide Research

AI/ML ApplicationDescriptionPotential Impact on Complex SulfonamidesReference
Generative Models (e.g., SyntheMol)Designs novel molecules and provides synthetic pathways.Discovery of new analogues with enhanced properties (e.g., solubility, bioactivity). stanford.edu
Predictive Modeling (QSPR)Uses algorithms to predict properties and activity from molecular structure.Rapid virtual screening and optimization, reducing experimental costs. nih.govscinito.ai
Genomic Data MiningScans vast genomic and metagenomic datasets to find naturally occurring antimicrobial peptides.Identification of new bioactive scaffolds that could be integrated with a sulfonamide structure. news-medical.nettheguardian.com
Environmental Fate PredictionModels the adsorption and degradation of sulfonamides in the environment.Designing more environmentally benign molecules and predicting their persistence. nih.gov

Sustainable and Eco-Friendly Methodologies for Sulfonamide Production and Management

There is a significant and growing emphasis on developing sustainable and "green" methods for chemical synthesis, and sulfonamide production is no exception. tandfonline.com These methodologies aim to reduce waste, avoid the use of toxic solvents and reagents, and improve energy efficiency. researchgate.net For a multi-step synthesis likely required for Sodium bischlorophenyl sulfamine, such improvements are critical for environmental and economic viability.

Key developments in this area include:

Use of Green Solvents: Water is being increasingly used as a reaction solvent, replacing hazardous organic solvents like dichloromethane. rsc.orgsci-hub.se The poor solubility of the final sulfonamide product in water can simplify purification to a mere filtration step. researchgate.net Polyethylene glycol (PEG-400) and deep eutectic solvents (DESs) are also being explored as reusable and environmentally benign reaction media. sci-hub.senih.gov

Novel Synthesis Routes: Researchers are moving away from traditional methods that often use reactive and toxic sulfonyl chlorides. researchgate.net New one-pot procedures have been developed that start from more stable and commercially available materials like sodium sulfinates and nitroarenes. researchgate.net

Alternative Energy Sources: Mechanochemistry, which uses mechanical force in a ball mill to drive reactions, offers a solvent-free pathway to sulfonamides. rsc.org Microwave-assisted synthesis has also proven effective, often leading to faster reactions and higher yields. nih.govorganic-chemistry.org

Flow Chemistry: Continuous flow synthesis using meso-reactors provides a safe, efficient, and highly scalable method for producing sulfonamide libraries, minimizing waste and improving process control. acs.org

These green chemistry principles are validated using metrics like the E-factor (Environmental factor), which quantifies the amount of waste generated per unit of product. rsc.org For example, a mechanochemical approach to sulfonamide synthesis reported an E-factor of 1, compared to 112 for a traditional solution-based method. rsc.org

Table 2: Comparison of Green Synthesis Methods for Sulfonamides

MethodologyKey FeaturesAdvantagesReference
Aqueous SynthesisUses water as the primary solvent.Environmentally benign, simplifies product isolation via precipitation. researchgate.netrsc.org
MechanochemistrySolvent-free reaction in a ball mill.High efficiency, low E-factor, uses cost-effective materials. rsc.org
Flow SynthesisContinuous reaction in a meso-reactor.Scalable, safe, rapid, minimizes waste. acs.org
Deep Eutectic Solvents (DESs)Uses reusable, environmentally responsible solvents.High yields under mild, aerobic conditions. nih.gov

Exploration of Novel Reactivity and Unconventional Transformations

Historically, the sulfonamide group was considered a relatively inert and stable functional group, primarily valued for its biological activity. researchgate.net However, recent research has unlocked its potential as a versatile synthetic handle, enabling late-stage functionalization of complex molecules. chemistryviews.orgchemrxiv.org This is particularly relevant for intricate structures like Sodium bischlorophenyl sulfamine, where the ability to modify the molecule late in the synthesis can rapidly generate derivatives for structure-activity relationship studies.

One of the most significant breakthroughs is the conversion of primary sulfonamides into sulfinate salts. chemistryviews.orgchemrxiv.org This transformation, often catalyzed by N-heterocyclic carbenes (NHCs), turns the stable sulfonamide into a highly versatile intermediate. chemistryviews.org This sulfinate can then be converted into a wide array of other functional groups, including sulfones, sulfonic acids, and even biaryl compounds through the loss of SO2. chemrxiv.orgnih.gov

Another emerging frontier is the use of photocatalysis to generate sulfonyl radical intermediates from sulfonamides. acs.org These highly reactive species can participate in reactions that are inaccessible through traditional methods, allowing for novel carbon-sulfur bond formations. nih.govacs.org This strategy unlocks underexplored reactivity and provides new pathways for molecular diversification. acs.org Such unconventional transformations are powerful tools for modifying complex drug scaffolds and exploring new chemical space. researchgate.net

Development of Advanced Analytical Platforms for In Situ Monitoring of Sulfonamide Reactions

The development of advanced analytical techniques is crucial for both the synthesis and management of sulfonamides. While traditional methods like chromatography and spectroscopy are well-established for final product analysis, there is a growing need for platforms that can monitor reactions in real-time (in situ). slideshare.netnih.gov

In situ monitoring allows chemists to track the formation of products and the consumption of reactants as the reaction happens. This provides a wealth of data that can be used to optimize reaction conditions, understand reaction mechanisms, and ensure process safety and efficiency. Spectroscopic methods, such as Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, can be adapted for real-time analysis of reaction mixtures.

In the broader context of sulfonamide management, particularly in environmental monitoring, there is a clear trend toward the miniaturization and portability of analytical devices. researchgate.net Techniques such as Dispersive liquid-liquid microextraction (DLLME) are being developed to pre-concentrate trace amounts of sulfonamides from water samples, enhancing detection sensitivity. researchgate.net Furthermore, the development of electrochemical sensors and smartphone-based fluorescence detectors offers the potential for rapid, low-cost, and on-site analysis of sulfonamides in food and environmental samples, which is crucial for managing the impact of these compounds. researchgate.net

Q & A

Q. How should researchers structure a manuscript to highlight the novelty of sodium bischlorophenyl sulfamine studies?

  • Methodological Answer : Frame the introduction around unresolved scientific gaps (e.g., mechanistic uncertainties or application limitations). Use the discussion section to contrast findings with prior work, emphasizing methodological improvements or novel insights. Follow journal-specific guidelines for figures and tables to enhance clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.